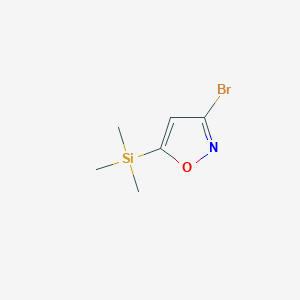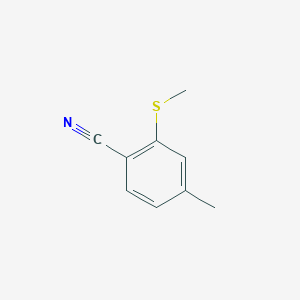
5-chloro-3-ethynyl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethynyl-2-methoxypyridine is a versatile organic compound belonging to the pyridine family. It features a pyridine ring substituted with a chlorine atom at the 5-position, an ethynyl group at the 3-position, and a methoxy group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through halogenation of pyridine followed by alkylation reactions
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the ethynyl group. This method involves the use of boronic acids or boron reagents as coupling partners.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitutions may use strong nucleophiles like ammonia (NH3) or sodium methoxide (NaOCH3), while electrophilic substitutions may involve electrophiles like acyl chlorides.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, hydroxylated pyridines.
Reduction Products: Pyridine derivatives with reduced functional groups.
Substitution Products: Pyridine derivatives with various substituents at different positions.
Scientific Research Applications
5-Chloro-3-ethynyl-2-methoxypyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloro-3-ethynyl-2-methoxypyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Ethynyl-2-methoxypyridine
5-Chloro-2-methoxypyridine
3-Chloro-2-methoxypyridine
Uniqueness: 5-Chloro-3-ethynyl-2-methoxypyridine is unique due to its combination of functional groups, which provides distinct reactivity and versatility compared to its similar counterparts. The presence of both the ethynyl and methoxy groups on the pyridine ring enhances its utility in various chemical reactions and applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique chemical structure and reactivity make it a valuable compound for various applications.
Properties
CAS No. |
1256811-64-9 |
|---|---|
Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




